N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C19H18N2O3S2 and a molecular weight of 386.48782 . This compound is known for its unique structure, which includes a thiophene ring and a sulfonyl group attached to an aniline derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 3,4-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Chemical Reactions Analysis
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and thiophene moieties, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-((3,4-dimethylanilino)sulfonyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a thiophenecarboxamide group.
N-(4-((3,4-dimethylanilino)sulfonyl)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group, which affects its chemical properties and applications.
Properties
Molecular Formula |
C19H18N2O3S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-5-6-16(12-14(13)2)21-26(23,24)17-9-7-15(8-10-17)20-19(22)18-4-3-11-25-18/h3-12,21H,1-2H3,(H,20,22) |
InChI Key |
JACUUCFRFFGNGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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